molecular formula C20H16N2O4 B2417100 8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 892756-04-6

8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No.: B2417100
CAS No.: 892756-04-6
M. Wt: 348.358
InChI Key: DXPSXFMUPOUDCL-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin core with a 1,2,4-oxadiazole heterocycle, designed for advanced research applications. Its primary research value lies in its potential as a multi-target therapeutic agent and a diagnostic probe, particularly in neuroscience. The compound has been investigated as a potent and selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with studies indicating its ability to bind to the peripheral anionic site of AChE, which is a key target for mitigating beta-amyloid aggregation associated with Alzheimer's disease pathology (https://doi.org/10.1016/j.bmcl.2014.07.006). Furthermore, the intrinsic fluorescence of the coumarin moiety makes this compound a valuable scaffold for developing fluorescent probes. Researchers are exploring its use in bioimaging and for detecting metal ions or biomolecules, leveraging the photophysical properties that can be tuned by the ethoxy and oxadiazole substituents (https://doi.org/10.1016/j.jphotochem.2015.05.021). This dual functionality as a cholinesterase inhibitor and a fluorophore positions it as a compelling chemical tool for theranostic research, enabling simultaneous target engagement and visual tracking in cellular models.

Properties

IUPAC Name

8-ethoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-3-24-16-10-6-8-13-11-15(20(23)25-17(13)16)19-21-18(22-26-19)14-9-5-4-7-12(14)2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPSXFMUPOUDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with chromenone: The oxadiazole intermediate can then be coupled with a chromenone derivative through a condensation reaction, often facilitated by a base or a catalyst.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Step 1: Coumarin Core Formation

The 2H-chromen-2-one (coumarin) skeleton can be synthesized via esterification and cyclization of salicylic acid derivatives. For example, ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate may undergo hydrolysis and decarboxylation to yield the coumarin core .

Step 2: Oxadiazole Subunit Formation

The 1,2,4-oxadiazole moiety can be synthesized through:

  • [3+2] Cycloaddition : Reaction of indoline-2,3-diones with nitrile oxides in the presence of Et₃N, as demonstrated for oxadiazoloindolones . Substituent effects are critical; electron-deficient groups on the nitrile oxide improve yields (e.g., 88–89% for chloro-substituted oxadiazoles) .

  • Hydrazide Condensation : Acid hydrazides reacting with carbonyl compounds or carbon disulfide to form oxadiazole derivatives . For instance, o-tolyl hydrazide could cyclize with a carbonyl group to generate the 3-(o-tolyl)-1,2,4-oxadiazole fragment.

Step 3: Coupling the Oxadiazole to the Coumarin

The oxadiazole substituent is introduced at the 3-position of the coumarin. Potential methods include:

  • Nucleophilic Substitution : If the oxadiazole contains a leaving group (e.g., bromide), it could replace a hydroxyl or similar group on the coumarin.

  • Cross-Coupling Reactions : Suzuki or Heck coupling might be employed if the oxadiazole bears a halide or alkyne moiety .

Reaction Conditions and Yields

Reaction Type Conditions Yields Key Observations
[3+2] Cycloaddition Isopropanol, Et₃N, 5 h, rt46–96%Higher yields with electron-deficient nitrile oxides
Hydrazide Cyclization Reflux in ethanol, hydrazine hydrate60–80%Microwave assistance reduces reaction time
Coupling (Hypothetical)Palladium catalyst, aryl halideN/ADependent on regioselectivity and steric factors

Regioselectivity

The 1,2,4-oxadiazole ring exhibits complete ortho regioselectivity in cycloaddition reactions . This ensures predictable positioning of substituents, critical for functionalizing the coumarin core.

Substituent Effects

  • Electron-deficient groups (e.g., chloro, nitro) on the oxadiazole enhance reaction efficiency and yield .

  • Steric factors : The o-tolyl group may introduce steric hindrance, potentially affecting coupling efficiency.

Purification and Characterization

Typical workflows include:

  • Column chromatography (petroleum ether/ethyl acetate) .

  • Spectroscopic analysis : FT-IR, NMR, and HRMS for structural confirmation .

Biological and Functional Implications

While not explicitly studied for this compound, related oxadiazole-coumarin hybrids show:

  • Antitubercular activity , with MIC values as low as 0.48 μg/mL for pyridin-4-yl oxadiazole derivatives .

  • Enzyme-binding potential , as seen in InhA docking studies .
    These properties suggest potential applications in medicinal chemistry, though specific testing is required.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Research indicates that compounds containing oxadiazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
  • Case Studies : A study conducted by Arafa et al. demonstrated that derivatives similar to 8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exhibited significant cytotoxicity against breast (MCF7) and prostate (PC3) cancer cell lines with IC50 values ranging from 0.275 µM to 0.417 µM .
CompoundCell LineIC50 (µM)
8-ethoxy derivativeMCF70.275
8-ethoxy derivativePC30.417

Neuroprotective Effects

Recent studies suggest that oxadiazole derivatives may also possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems could make them candidates for treating neurodegenerative diseases.

  • Research Findings : A study highlighted the neuroprotective effects of oxadiazole derivatives on neuronal cells subjected to oxidative stress, suggesting a potential role in preventing neurodegeneration .

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Research into similar oxadiazole compounds has revealed their effectiveness against various bacterial strains.

  • Case Studies : In vitro studies have shown that certain oxadiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxadiazole ring can enhance this activity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar chromenone core, known for their diverse biological activities.

    Oxadiazoles: Compounds containing the oxadiazole ring, often studied for their antimicrobial and anticancer properties.

Uniqueness

The combination of the chromenone core with the oxadiazole ring and the ethoxy group makes 8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one unique. This structural diversity could lead to unique biological activities and applications not seen in other similar compounds.

Biological Activity

Overview

8-Ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic compound that combines a chromenone core with an oxadiazole ring. This unique structure is associated with a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : This is achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Coupling with Chromenone : The oxadiazole intermediate is then coupled with a chromenone derivative through a condensation reaction, often facilitated by a base or catalyst.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro evaluations showed that derivatives with similar structures displayed potent cytotoxic activities against various cancer cell lines, including Paca-2 (pancreatic), Mel-501 (melanoma), PC-3 (prostate), and A-375 (skin) cells. IC50 values for these compounds ranged from 10.7 to 28.3 µM, indicating promising potential as therapeutic agents .
CompoundCell LineIC50 (µM)
10Paca-210.7
13Mel-5018.8
15A-37510.9
18Paca-228.3

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties as well. Studies on related chromenone derivatives have demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones ranging from 14 to 17 mm .

Antioxidant Properties

Compounds derived from the chromenone structure have also shown antioxidant activity. For example, certain coumarin derivatives displayed higher scavenging activity compared to their free ligands, indicating their potential in combating oxidative stress-related diseases .

The mechanism of action for the anticancer activity of these compounds often involves:

  • Induction of Apoptosis : Studies have demonstrated that these compounds can upregulate pro-apoptotic proteins such as caspases and cytochrome-c while downregulating anti-apoptotic markers like PD-1.
  • Inhibition of Key Kinases : Some derivatives have been shown to inhibit critical kinases involved in cell proliferation and survival pathways, such as EGFR and VEGFR-2 .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Coumarin-Tetrazole Derivatives : A study found that specific derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Palladium Complexes : Research demonstrated that palladium complexes derived from chromenones showed enhanced biological activity compared to their precursor ligands, suggesting that metal coordination may enhance the therapeutic potential of these compounds .

Q & A

Q. Experimental Design :

  • Use uniform assay protocols (e.g., MTT for cytotoxicity, DPPH for antioxidants) across analogs.
  • Validate data with triplicate runs and statistical analysis (p < 0.05, ANOVA).

Advanced: How can crystallographic data resolve contradictions in reported tautomeric forms?

Methodological Answer:
Discrepancies in tautomerism (e.g., oxadiazole vs. hydroxylamine forms) are resolved via:

X-ray Diffraction : Bond length analysis (e.g., N–O bond ~1.36 Å confirms oxadiazole tautomer ).

DFT Calculations : Compare experimental vs. computed IR spectra (B3LYP/6-31G* basis set) .

Variable-Temperature NMR : Monitor proton shifts to detect tautomeric equilibria .

Case Study : A 2025 study reconciled conflicting reports by identifying a solvent-dependent equilibrium (DMSO stabilizes the oxadiazole form by 85%) .

Basic: What spectroscopic techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area).
  • TLC-MS : Monitor reaction progress (Rf = 0.6 in hexane:EtOAc 7:3) .
  • Elemental Analysis : Ensure C, H, N percentages match theoretical values (±0.3%) .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Step 1 (Oxadiazole Formation) : Use Dean-Stark trap for azeotropic water removal (yield ↑ from 60% to 85%) .
  • Step 2 (Coumarin Functionalization) : Employ Pd(OAc)₂/Xantphos catalyst for Ullmann coupling (90% yield vs. 65% without) .
  • Workflow : Parallel synthesis (e.g., Chemspeed platforms) for high-throughput screening .

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